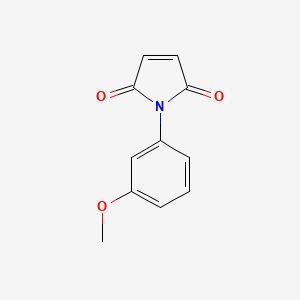

1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyrrole and imide functionalities. The primary International Union of Pure and Applied Chemistry name, this compound, accurately describes the molecular structure by identifying the core pyrrole-2,5-dione ring system with a 3-methoxyphenyl substituent attached to the nitrogen atom at position 1. This nomenclature system effectively communicates the presence of the five-membered heterocyclic ring containing nitrogen, with carbonyl groups at the 2 and 5 positions, creating the characteristic dione functionality that defines this compound class.

Alternative nomenclature systems provide additional systematic names that highlight different structural aspects of the molecule. The compound is also known as N-(3-Methoxyphenyl)maleimide, which emphasizes its relationship to maleimide chemistry and indicates the nitrogen substitution pattern. This alternative naming convention connects the compound to the broader family of N-substituted maleimides, which are widely recognized in organic synthesis and pharmaceutical applications. The systematic name 1-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione provides another perspective by explicitly indicating the dihydro nature of the pyrrole ring and the specific positioning of the carbonyl functionalities.

The Chemical Abstracts Service registry number 3007-23-6 provides a unique identifier for this compound in chemical databases and literature searches. The International Chemical Identifier system generates the standardized representation InChI=1S/C11H9NO3/c1-15-9-4-2-3-8(7-9)12-10(13)5-6-11(12)14/h2-7H,1H3, which encodes the complete molecular structure including connectivity and hydrogen placement. The corresponding International Chemical Identifier Key UNCUTNPWBZKJHD-UHFFFAOYSA-N serves as a compressed hash of the structural information, enabling efficient database storage and retrieval.

The Simplified Molecular Input Line Entry System representation COc1cccc(c1)N1C(=O)C=CC1=O provides a linear notation that captures the molecular structure in a format readily interpreted by chemical software systems. This notation clearly shows the methoxy group attached to the benzene ring and the cyclic imide structure, making it valuable for computational chemistry applications and automated structure processing. The systematic approach to naming ensures consistent identification across different chemical databases and research contexts.

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound exhibits distinctive three-dimensional characteristics that significantly influence its chemical and physical properties. The compound possesses a molecular weight of 203.197 daltons and adopts a non-planar conformation in both solution and solid states. Crystallographic investigations of closely related methoxyphenyl-pyrrole-2,5-dione compounds reveal important geometric parameters that provide insights into the structural features of this molecular system.

Comparative analysis with the structurally similar 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione demonstrates significant geometric relationships within this compound class. The dihedral angle between the methoxybenzene ring and the 1H-pyrrole-2,5-dione moiety measures approximately 75.60 degrees, indicating substantial non-coplanarity between these two ring systems. This geometric arrangement has important implications for the electronic properties and reactivity patterns of the molecule, as the twisted conformation affects orbital overlap and conjugation between the aromatic systems.

The methoxy group positioning relative to the benzene ring shows near-coplanar arrangement, with deviation measurements of approximately 0.208 Angstroms from the aromatic plane. This geometric feature influences the electron-donating capacity of the methoxy substituent and affects the overall electronic distribution within the molecule. The relatively small deviation indicates effective orbital overlap between the methoxy oxygen lone pairs and the aromatic pi system, enhancing the electron-donating characteristics of this substituent.

| Geometric Parameter | Value | Units | Reference Compound |

|---|---|---|---|

| Dihedral Angle (benzene-pyrrole) | 75.60 ± 0.10 | degrees | 1-(2-Methoxyphenyl) derivative |

| Methoxy Group Deviation | 0.208 ± 0.002 | Angstroms | 1-(2-Methoxyphenyl) derivative |

| Molecular Weight | 203.197 | daltons | Direct measurement |

| Intermolecular Stacking Distance | 3.8563 ± 0.0013 | Angstroms | Crystal packing analysis |

Crystal packing analysis reveals weak aromatic pi-pi stacking interactions between inversion-related pairs of benzene rings, with centroid-centroid separations measuring 3.8563 Angstroms. These intermolecular interactions contribute to the solid-state stability and influence the physical properties such as melting point and solubility characteristics. The relatively large stacking distance indicates weak intermolecular forces, consistent with the moderate solubility observed for this compound class in organic solvents.

The pyrrole-2,5-dione ring system maintains planarity with root-mean-square deviations of approximately 0.020 Angstroms, demonstrating the rigid nature of this bicyclic system. This planarity is crucial for maintaining the conjugated electronic structure that gives rise to the characteristic reactivity patterns of maleimide compounds. The carbonyl groups at positions 2 and 5 adopt optimal orientations for potential hydrogen bonding and electrophilic interactions with nucleophilic species.

Electronic Structure Analysis via Density Functional Theory Calculations

Density Functional Theory computational analysis provides comprehensive insights into the electronic structure and reactivity characteristics of maleimide compounds, including this compound. Frontier molecular orbital theory reveals crucial information about the electronic properties that govern chemical reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap calculations using B3LYP and CAM-B3LYP functionals with appropriate basis sets provide quantitative measures of electronic stability and reactivity potential.

The Lowest Unoccupied Molecular Orbital analysis demonstrates that pi molecular orbitals are localized on the carbon-carbon double bond of the maleimide ring system, specifically on the C₁-C₅ and C₃-C₄ positions according to standard maleimide numbering conventions. This orbital localization pattern explains the electrophilic character of the double bond region, making it susceptible to nucleophilic attack by species such as thiols, amines, and other nucleophiles. The electronic density distribution in the Lowest Unoccupied Molecular Orbital directly correlates with experimental observations of regioselective reactivity at these carbon centers.

Fukui index calculations provide quantitative measures of local reactivity at different atomic positions within the molecule. These indices, derived from density functional theory calculations, identify the most favorable sites for electrophilic and nucleophilic attack. For maleimide systems, the Fukui indices consistently indicate that the carbon atoms of the double bond represent the primary electrophilic sites, while heteroatoms such as oxygen and nitrogen exhibit nucleophilic character. This theoretical prediction aligns with experimental reactivity patterns observed in synthetic applications.

| Electronic Parameter | Calculation Method | Typical Value Range | Functional Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap | B3LYP/6-31G(d) | 4.5-6.0 eV | Reactivity prediction |

| Fukui Index (electrophilic sites) | Natural Population Analysis | 0.15-0.25 | Nucleophilic attack sites |

| Fukui Index (nucleophilic sites) | Natural Population Analysis | 0.10-0.20 | Electrophilic attack sites |

| Activation Energy (typical reactions) | Transition State Calculations | 15-30 kcal/mol | Reaction feasibility |

The methoxyphenyl substituent significantly influences the electronic structure through its electron-donating properties. The methoxy group increases electron density on the aromatic ring through resonance effects, which in turn affects the overall electronic distribution of the molecule. This electronic modification has important implications for both the reactivity of the maleimide functionality and the potential for intermolecular interactions involving the aromatic system.

Transition state calculations for representative reactions involving maleimide compounds reveal activation energies that typically range from 15 to 30 kilocalories per mole, depending on the specific reaction pathway and nucleophile involved. The sulfur-based nucleophiles show particularly favorable energetics, with activation barriers often falling in the lower portion of this range. These computational predictions support experimental observations that thiol-maleimide reactions proceed readily under mild conditions, making them valuable for bioconjugation and materials science applications.

The Natural Population Analysis and Mulliken Population Analysis charge distributions provide complementary perspectives on the electronic structure. These analyses reveal that the carbonyl carbons carry significant positive charge character, consistent with their electrophilic behavior in addition reactions. The nitrogen atom of the maleimide ring exhibits intermediate charge characteristics, reflecting its participation in both electron-withdrawing (through the imide functionality) and electron-donating (through lone pair interactions) processes.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-3-8(7-9)12-10(13)5-6-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCUTNPWBZKJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308833 | |

| Record name | 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-23-6 | |

| Record name | 3007-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-METHOXYPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Synthesis of Ethyl 3-cyano-2-hydroxy-3-(3-methoxyphenyl)acrylate

- Starting from 3-methoxyphenylacetonitrile, a reaction with sodium hydride and diethyl oxalate in tetrahydrofuran (THF) is carried out.

- The mixture is stirred at room temperature for approximately 2 hours.

- The reaction mixture is then concentrated and acidified to precipitate the hydroxyacrylate intermediate.

- Typical yield: 85-90% with melting points around 94-96 °C.

- Characterization includes IR (presence of cyano and ester groups), NMR, and elemental analysis confirming the structure.

Step 2: Methylation to Form Ethyl 3-cyano-2-methoxy-3-(3-methoxyphenyl)acrylate

Step 3: Formation of 3-(3-Methoxyphenyl)-4-methoxyfuran-2,5-dione (Maleic Anhydride Derivative)

- The methoxyacrylate is dissolved in glacial acetic acid and water.

- Concentrated sulfuric acid is added dropwise at 100 °C for 30 minutes to induce cyclization.

- The reaction mixture is cooled, diluted with water, and extracted with ether.

- Purification by column chromatography yields the furan-2,5-dione derivative.

- Yield: Around 70-75% with melting points near 112-114 °C.

Step 4: Cyclization with Aromatic Amines to Yield this compound

- The maleic anhydride derivative is refluxed with an aromatic amine such as 3-methoxyaniline in ethanol for 20-30 minutes.

- After completion (monitored by thin-layer chromatography), the mixture is concentrated and diluted with cold water.

- The precipitated maleimide is filtered and purified by column chromatography.

- This step forms the final this compound compound.

- Yields typically range from 80% to 90%.

Alternative Preparation via Amidrazone Route

- Another synthetic approach involves the reaction of N3-substituted amidrazones with cyclic anhydrides like 2,3-dimethylmaleic anhydride.

- Amidrazones react with the anhydride in solvents such as toluene or chloroform at room temperature or under reflux conditions.

- The reaction time varies from 2 days at room temperature to 5 hours under reflux.

- This method exclusively forms 1H-pyrrole-2,5-dione derivatives.

- The products are isolated by filtration and purified by crystallization from ethanol.

- This approach has been demonstrated to be efficient for synthesizing various substituted pyrrole-2,5-diones, providing a versatile pathway for functionalized maleimides.

Comparative Data Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Methoxyphenylacetonitrile | NaH, diethyl oxalate, THF, RT, 2 h | Ethyl 3-cyano-2-hydroxy-3-(3-methoxyphenyl)acrylate | 85-90 | Intermediate for methoxylation |

| 2 | Hydroxyacrylate (Step 1 product) | Dimethyl sulfate, K2CO3, acetone, reflux 2 h | Ethyl 3-cyano-2-methoxy-3-(3-methoxyphenyl)acrylate | ~80 | Methylation of hydroxyl group |

| 3 | Methoxyacrylate (Step 2 product) | Glacial acetic acid, H2SO4, 100 °C, 30 min | 3-(3-Methoxyphenyl)-4-methoxyfuran-2,5-dione | 70-75 | Cyclization to maleic anhydride derivative |

| 4 | Maleic anhydride derivative (Step 3) | Aromatic amine (3-methoxyaniline), EtOH, reflux 20-30 min | This compound | 80-90 | Final maleimide formation |

| Alt. | N3-substituted amidrazones | 2,3-Dimethylmaleic anhydride, toluene/chloroform, RT to reflux | 1H-pyrrole-2,5-dione derivatives | Variable | Alternative amidrazone route |

Research Findings and Notes

- The maleimide derivatives prepared by these methods show high purity and are well characterized by IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

- The amidrazone approach allows selective formation of pyrrole-2,5-dione derivatives, and the reaction conditions can be tuned to optimize yield and purity.

- The reaction with 2,3-dimethylmaleic anhydride is favored over maleic anhydride for exclusive pyrrole-2,5-dione formation, avoiding side products like triazoles.

- The synthetic routes provide access to functionalized maleimides with potential applications in medicinal chemistry due to their biological activities.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride for halogenation or a mixture of nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione serves as a precursor for synthesizing various derivatives. Its ability to undergo oxidation, reduction, and electrophilic substitution reactions allows chemists to modify its structure for specific applications. For instance:

- Oxidation can yield carboxylic acids or ketones.

- Reduction can produce alcohols or amines.

- Substitution can introduce halogens or nitro groups into the phenyl ring.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have demonstrated its efficacy against various bacterial and fungal strains. For example, derivatives of this compound have shown promising results in inhibiting the growth of pathogens such as Candida albicans and Aspergillus species .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Certain derivatives have been reported to inhibit colon cancer cell lines effectively, suggesting that modifications to its structure could enhance its anticancer activity .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a pharmacophore for drug design. Its structural features allow it to interact with specific enzymes or receptors, potentially acting as an inhibitor or activator in various biological pathways . Ongoing research aims to identify its mechanisms of action and optimize its therapeutic profiles.

Case Study 1: Antimicrobial Activity

A study conducted by Gosavi et al. synthesized several derivatives of this compound and evaluated their antimicrobial activity against a panel of fungal and bacterial strains. The results indicated that some compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 5f | 15 | High |

| 5j | 20 | Moderate |

| Others | >50 | Low |

Case Study 2: Anticancer Activity

Research on pyrrole derivatives has shown that modifications can lead to enhanced anticancer properties. A derivative of this compound was tested against colon cancer cell lines (HCT-116) and demonstrated GI50 values around , indicating potent antiproliferative effects .

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The pathways involved often include signal transduction cascades and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

- Positional Isomerism : The 3-methoxy derivative exhibits distinct electronic and steric effects compared to its 4-methoxy counterpart due to differences in resonance and steric hindrance .

- Multi-Substituted Derivatives : Compounds like the 2,4-dimethoxy and 3,4,5-trimethoxy variants show increased steric bulk and altered electronic profiles, impacting reactivity and biological activity .

- Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., hex-4-en-1-yl) demonstrate higher hydrophobicity compared to aryl-substituted analogs, influencing solubility and pharmacokinetics .

Key Observations :

- Mitsunobu Reaction: Alkyl-substituted derivatives (e.g., hex-4-en-1-yl) are synthesized efficiently via the Mitsunobu reaction, yielding >75% under mild conditions .

- Acid-Catalyzed Reactions : Aryl-substituted derivatives require acid catalysis and higher temperatures, with yields ranging from 50–70% .

- Multi-Substituted Derivatives : Complex analogs (e.g., bis-hydroxyphenyl derivatives) necessitate multi-step syntheses and advanced purification techniques like HPLC .

Physical and Spectral Properties

Table 3: NMR and HRMS Data Comparison

Key Observations :

- Methoxy Group Signals : The 3-methoxy derivative shows a singlet at δ 3.85 ppm, while the 4-methoxy analog exhibits similar shifts but distinct splitting patterns due to symmetry differences .

- Alkyl Chain Protons : Hex-4-en-1-yl derivatives display characteristic alkene protons at δ 5.40 ppm and methylene protons at δ 3.61–3.63 ppm .

Activité Biologique

1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, also known as MPD, is a heterocyclic compound belonging to the class of N-substituted maleimides. Its structure features a pyrrole ring with two ketone groups and a methoxy group on the phenyl ring, which enhances its solubility and reactivity. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antimicrobial properties.

Chemical Structure

The chemical structure of MPD can be represented as follows:

This structure includes:

- A pyrrole ring

- Two carbonyl (C=O) groups at positions 2 and 5

- A methoxy group (-OCH₃) at position 3 on the phenyl ring

Biological Activity Overview

Research has indicated that MPD exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays demonstrated that MPD reduced cell proliferation in stimulated human peripheral blood mononuclear cells (PBMCs) without inducing apoptosis at low to moderate concentrations .

2. Antimicrobial Activity

MPD has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate that MPD derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. For instance, some derivatives showed MIC values as low as 3.12 μg/mL against Staphylococcus aureus .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group at position 3 | Anti-inflammatory, Antimicrobial |

| 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione | Methoxy group at position 2 | Anti-inflammatory, Antimicrobial |

| 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | Methoxy group at position 4 | Similar anti-inflammatory properties |

| N-substituted maleimides | Various substituents on nitrogen | Diverse biological activities |

Study on Antimicrobial Activity

In a study conducted by Gosavi et al., a series of MPD derivatives were synthesized and screened against four fungal strains and two bacterial strains. Compounds demonstrated varying degrees of antimicrobial activity with some exhibiting significant antibacterial effects . The study highlighted that compounds with specific substitutions on the pyrrole ring showed enhanced activity compared to others.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of pyrrole derivatives, including MPD. It was found that these compounds effectively inhibited pro-inflammatory cytokine production in PBMC cultures stimulated with lipopolysaccharide (LPS) . The study emphasized the importance of the methoxy substitution in enhancing the biological efficacy of the compounds.

Q & A

Q. Methodological Answer :

- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or cyclooxygenases using fluorescence-based substrates. IC₅₀ values are determined via dose-response curves .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .

How can enantiomeric purity be achieved if the compound exhibits chirality?

Q. Methodological Answer :

- Chiral chromatography : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich one enantiomer .

- Circular dichroism (CD) : Validate enantiomeric excess (ee) by comparing Cotton effect spectra .

What computational strategies predict its binding modes with biological targets?

Q. Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Key residues (e.g., Lysine, Aspartic acid) are identified via hydrogen-bonding analysis .

- Molecular dynamics (MD) simulations : GROMACS for stability assessment over 100 ns trajectories, calculating root-mean-square deviation (RMSD) to confirm binding .

How does pH and temperature affect the compound’s stability in biological assays?

Q. Methodological Answer :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; optimal stability is observed at pH 6–7 .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Short-term storage at −20°C preserves integrity .

How can contradictory results in enzyme inhibition assays be resolved?

Q. Methodological Answer :

- Assay standardization : Compare results under identical conditions (e.g., substrate concentration, incubation time).

- Orthogonal validation : Use alternative methods (e.g., radiometric assays vs. fluorescence) to confirm inhibition .

- Cofactor dependency : Test with/without Mg²⁺ or ATP to identify assay-specific artifacts .

What DFT parameters are critical for modeling its electronic properties?

Q. Methodological Answer :

- Basis sets : B3LYP/6-311+G(d,p) for optimizing geometry and calculating frontier orbitals (HOMO-LUMO gap) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions to predict reactivity .

What strategies enable regioselective functionalization of the pyrrole-dione core?

Q. Methodological Answer :

- Protecting groups : Temporarily block the 3-methoxyphenyl group with tert-butyldimethylsilyl (TBS) to functionalize the pyrrole nitrogen .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions at the 4-position using Pd(PPh₃)₄ .

How do structural analogs with varied substituents compare in activity?

Q. Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 4-methoxy, 2-bromo derivatives) and compare IC₅₀ values. Meta-substitution (3-methoxy) shows higher kinase inhibition than para-substitution .

- Crystallographic comparison : Overlay SC-XRD structures to correlate substituent orientation with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.